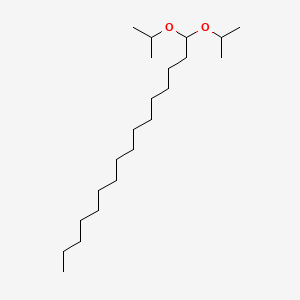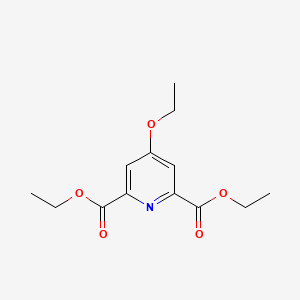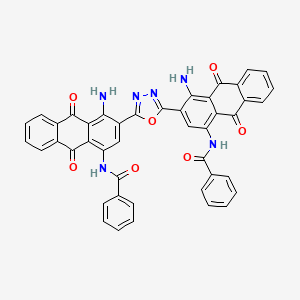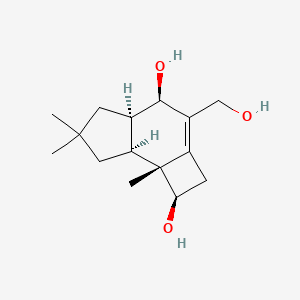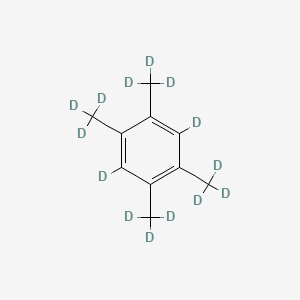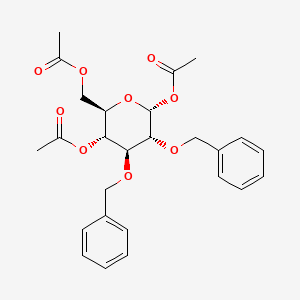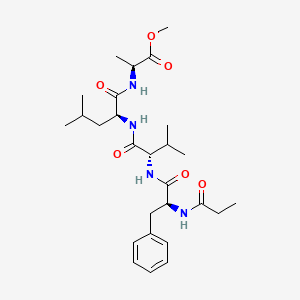
Solvent Yellow 15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Yellow 15 is an organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of the functional group R−N=N−R′, where R and R′ are typically aryl groups. This compound is widely used for coloring plastics, polymers, fibers, rubber, wax, oils, lubricants, fuels, gasoline, candles, paints, and printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Yellow 15 typically involves azo coupling reactions. This process entails the reaction of an aryl diazonium cation with another aromatic compound that has electron-donating groups. A common synthetic route involves the use of acetoacetic amide as a coupling partner .
Industrial Production Methods: Industrial production of this compound involves heating amide solvents and complexing agents to specific temperatures, followed by the addition of azoic materials. The reaction is maintained at elevated temperatures for a few hours, then cooled, filtered, and washed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Solvent Yellow 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce various reduced forms of the compound.
Scientific Research Applications
Solvent Yellow 15 has a wide range of applications in scientific research, including:
Chemistry: Used as a dye in various chemical processes and reactions.
Biology: Utilized in staining techniques for biological specimens.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Employed in the manufacturing of colored products such as plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of Solvent Yellow 15 involves its interaction with molecular targets and pathways within the system it is applied to. The compound exerts its effects through various signaling pathways, including those involved in oxidative stress and cellular signaling. The specific molecular targets and pathways depend on the application and the environment in which the compound is used .
Comparison with Similar Compounds
Solvent Yellow 15 can be compared with other similar azo dyes, such as:
Solvent Yellow 14:
Solvent Yellow 33:
Solvent Yellow 3:
Uniqueness: this compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications in different fields. Its stability, vivid color, and compatibility with various materials set it apart from other similar compounds.
Properties
CAS No. |
15876-56-9 |
|---|---|
Molecular Formula |
C52H81N7O9S2 |
Molecular Weight |
1012.38 |
IUPAC Name |
N-cyclohexylcyclohexanamine;5-oxo-1-(2-sulfophenyl)-4-[(2-sulfophenyl)diazenyl]-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H12N4O9S2.3C12H23N/c21-15-13(18-17-9-5-1-3-7-11(9)30(24,25)26)14(16(22)23)19-20(15)10-6-2-4-8-12(10)31(27,28)29;3*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-8,13H,(H,22,23)(H,24,25,26)(H,27,28,29);3*11-13H,1-10H2 |
InChI Key |
FHLPGYFCCDCAEW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2.C1=CC=C(C(=C1)N=NC2C(=NN(C2=O)C3=CC=CC=C3S(=O)(=O)O)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




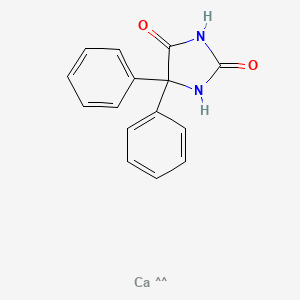
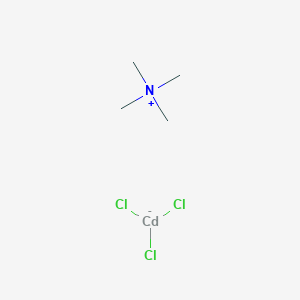
![[(1E,3E)-4-Chloro-1,3-butadienyl]benzene](/img/structure/B579520.png)
![2-[(Dimethylamino)methylidene]octanal](/img/structure/B579521.png)
